molecular formula C14H16N4O3S2 B5563238 4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5563238
M. Wt: 352.4 g/mol
InChI Key: VZUCSPJCMZLCGV-UHFFFAOYSA-N
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Description

The compound “4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains functional groups such as sulfonyl and carboxamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and pyridine rings, and sulfur in the thiophene ring, would likely result in these parts of the molecule being electron-rich. The sulfonyl and carboxamide groups are polar, which could result in the molecule having regions of positive and negative charge .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich regions of the molecule (such as the nitrogen and sulfur atoms) and the polar sulfonyl and carboxamide groups. These could potentially undergo a variety of chemical reactions, such as nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and polar functional groups could result in the compound having a relatively high boiling point and being soluble in polar solvents .

Scientific Research Applications

Thionation Reagents

4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide and related compounds have been explored as thionating agents. For example, Tetraphosphorus decasulfide (P4S10) in pyridine, a related compound, has been used extensively for thionation, demonstrating high selectivity and efficiency in various solvents like acetonitrile (Bergman, Pettersson, Hasimbegovic, & Svensson, 2011).

Antibacterial Activity and DNA Strand Breakage

Compounds with structures similar to 4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide, like Platinum(II) and Palladium(II) complexes with 2-Acetyl Pyridine N(4)-1-(2-pyridyl)-piperazinyl Thiosemicarbazone, have been investigated for their antibacterial effects and ability to cause DNA strand breakage. These complexes showed significant antibacterial activity against Gram(+) bacteria and were effective in overcoming cisplatin resistance in cancer cells (Kovala‐Demertzi et al., 2003).

Lipid Peroxidation Inhibition

Related compounds, such as 21-amino steroids with a piperazine structure, have been studied for their ability to inhibit lipid peroxidation. These compounds were effective in preventing lipid peroxidation in brain homogenates and synaptosomes, suggesting potential therapeutic applications in neurological conditions (Braughler et al., 1987).

Synthesis and Properties of Polyamides

Compounds containing pyridine and piperazine units, similar to 4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide, have been used in synthesizing novel polyamides. These polyamides exhibited high thermal stability, solubility in organic solvents, and favorable electrical and mechanical properties, making them suitable for advanced material applications (Liu et al., 2013).

Catalysis in Organic Synthesis

Derivatives of piperazine, like l-Piperazine-2-carboxylic acid-derived N-formamides, have been developed as highly enantioselective Lewis basic catalysts. These catalysts have been used in the hydrosilylation of N-aryl imines, demonstrating their utility in asymmetric synthesis (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c15-14(19)12-9-11(10-22-12)23(20,21)18-7-5-17(6-8-18)13-3-1-2-4-16-13/h1-4,9-10H,5-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUCSPJCMZLCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CSC(=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Pyridin-2-YL)piperazin-1-YL]sulfonyl}thiophene-2-carboxamide

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